molecular formula C16H17BN2O2 B15331646 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carbonitrile

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carbonitrile

Cat. No.: B15331646
M. Wt: 280.1 g/mol
InChI Key: QKFKOPICUXCOJI-UHFFFAOYSA-N
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Description

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carbonitrile is an organic compound that features a boron-containing dioxaborolane ring attached to an isoquinoline core with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carbonitrile typically involves the borylation of isoquinoline derivatives. One common method is the palladium-catalyzed borylation of isoquinoline-3-carbonitrile using bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides for cross-coupling reactions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Biaryl compounds.

Scientific Research Applications

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Potential use in the development of bioactive molecules and probes for biological studies.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carbonitrile largely depends on its application. In cross-coupling reactions, the boron center facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction mechanism. The nitrile group can act as a directing group in various transformations, enhancing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene

Uniqueness

What sets 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carbonitrile apart is its unique combination of a boron-containing dioxaborolane ring and an isoquinoline core with a nitrile group. This structure provides a versatile platform for various chemical transformations and applications, making it a valuable compound in both academic and industrial research.

Properties

Molecular Formula

C16H17BN2O2

Molecular Weight

280.1 g/mol

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carbonitrile

InChI

InChI=1S/C16H17BN2O2/c1-15(2)16(3,4)21-17(20-15)13-6-5-11-8-14(9-18)19-10-12(11)7-13/h5-8,10H,1-4H3

InChI Key

QKFKOPICUXCOJI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN=C(C=C3C=C2)C#N

Origin of Product

United States

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